(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylate” is a complex organic molecule that features a variety of functional groups, including nitro, phenyl, phosphoryloxy, hydroxyethyl, and azabicyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the azabicyclo structure, the introduction of the phosphoryloxy group, and the attachment of the nitrophenyl and hydroxyethyl groups. Each step would require specific reagents and conditions, such as:
Formation of the azabicyclo structure: This could involve a cyclization reaction using a suitable precursor.
Introduction of the phosphoryloxy group: This might be achieved through a phosphorylation reaction using a phosphorylating agent.
Attachment of the nitrophenyl group: This could involve a nucleophilic substitution reaction.
Attachment of the hydroxyethyl group: This might be achieved through an addition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group could be oxidized to a carbonyl group.
Reduction: The nitro group could be reduced to an amino group.
Substitution: The phenyl groups could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃).
Major Products
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the specific substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. For example, the azabicyclo structure is a common motif in many bioactive molecules, and the compound could be screened for its effects on various biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. For example, the nitrophenyl group is a common feature in many drugs, and the compound could be evaluated for its potential as a drug candidate.
Industry
In industry, the compound could be used in the development of new materials. For example, the phosphoryloxy group could impart unique properties to polymers or other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if the compound is being studied as a drug candidate, its mechanism of action could involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: is unique due to its combination of functional groups and structural features.
Similar compounds: might include other azabicyclo compounds, phosphoryloxy compounds, and nitrophenyl compounds.
Properties
Molecular Formula |
C29H27N2O10P |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24+,25-/m1/s1 |
InChI Key |
STULDTCHQXVRIX-ZSVMJGIMSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.